![molecular formula C17H10O B14267994 6H-Benzo[a]fluoren-6-one CAS No. 138840-16-1](/img/structure/B14267994.png)
6H-Benzo[a]fluoren-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6H-Benzo[a]fluoren-6-one is a polycyclic aromatic hydrocarbon with the molecular formula C₁₇H₁₀O. It is a derivative of fluorene with an additional benzene ring fused to its structure. This compound is known for its mutagenic and potentially carcinogenic properties, making it a subject of interest in environmental and health-related studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Benzo[a]fluoren-6-one typically involves the cyclization of biphenyl-2-carboxylic acid. A common method includes the use of potassium peroxydisulfate and silver nitrate as catalysts in an acetonitrile-water mixture. The reaction is carried out at 50°C for 27 hours, followed by extraction and purification steps to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
化学反応の分析
Types of Reactions
6H-Benzo[a]fluoren-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it to hydrofluorenes.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, hydrofluorenes, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
6H-Benzo[a]fluoren-6-one has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons.
Biology: Research focuses on its mutagenic and carcinogenic properties, particularly its ability to form DNA adducts.
Medicine: Studies investigate its potential role in cancer development and its interactions with biological molecules.
作用機序
The mechanism of action of 6H-Benzo[a]fluoren-6-one involves its metabolic activation by cytochrome P450 enzymes, particularly CYP1A1. This leads to the formation of reactive metabolites that can bind to DNA, forming adducts that may result in mutagenesis and carcinogenesis . The compound’s effects are primarily mediated through these DNA interactions, which can disrupt normal cellular processes and lead to cancer development.
類似化合物との比較
Similar Compounds
Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with similar mutagenic and carcinogenic properties.
Fluorene: The parent compound of 6H-Benzo[a]fluoren-6-one, with a simpler structure and less pronounced biological activity.
Chrysene: A polycyclic aromatic hydrocarbon with a similar structure and biological effects.
Uniqueness
This compound is unique due to its specific structure, which includes an additional benzene ring fused to the fluorene core. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for studying the mechanisms of mutagenesis and carcinogenesis.
特性
CAS番号 |
138840-16-1 |
|---|---|
分子式 |
C17H10O |
分子量 |
230.26 g/mol |
IUPAC名 |
benzo[a]fluoren-6-one |
InChI |
InChI=1S/C17H10O/c18-16-10-12-6-1-3-7-13(12)15-9-11-5-2-4-8-14(11)17(15)16/h1-10H |
InChIキー |
CJSSJQVANUQFSY-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CC3=C4C=CC=CC4=CC(=O)C3=C2C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


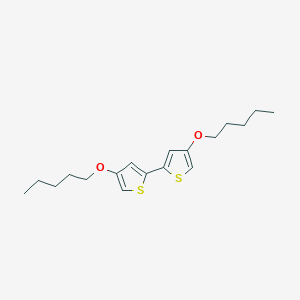
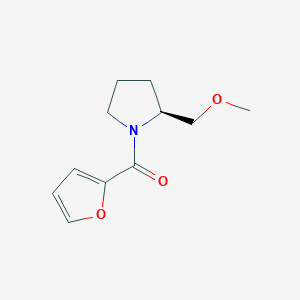
![2-Chloro-N-[(prop-2-en-1-yl)carbamothioyl]benzene-1-sulfonamide](/img/structure/B14267927.png)
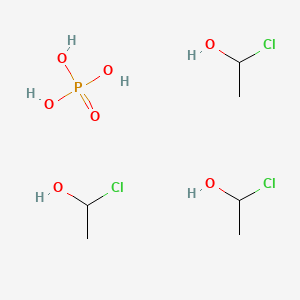
![Chloro[(pent-4-en-1-yl)oxy]di(propan-2-yl)silane](/img/structure/B14267942.png)

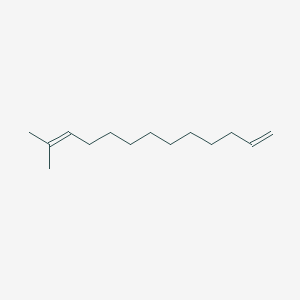
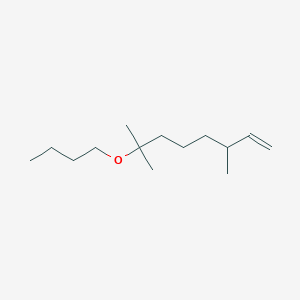
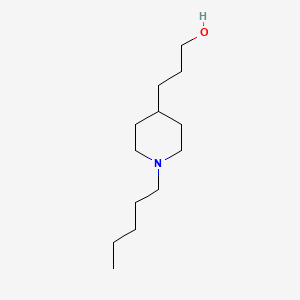
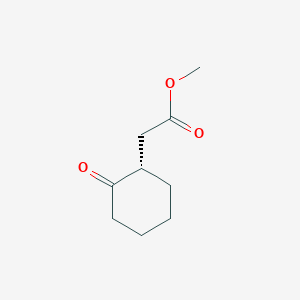
![5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine](/img/structure/B14267978.png)
![(1S,5R,6S)-6-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14267981.png)
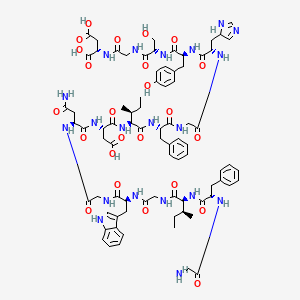
![N,N'-[Pentane-1,5-diyldi(4,1-phenylene)]bis[N-(4-methoxyphenyl)aniline]](/img/structure/B14268004.png)
